Gramicidin A

Description

Properties

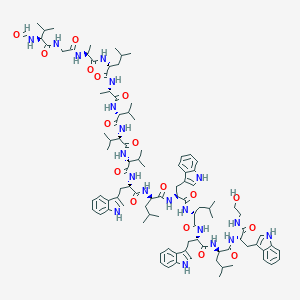

IUPAC Name |

2-[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]propanoylamino]-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXYZRRTRDGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H140N20O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1882.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11029-61-1, 1405-97-6 | |

| Record name | Gramicidin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gramicidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Historical Context of Gramicidin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of medical history, the discovery of antibiotics stands as a monumental achievement, fundamentally reshaping the landscape of infectious disease treatment. Before the advent of these "miracle drugs," bacterial infections posed a grave threat to human health, with even minor injuries capable of leading to fatal outcomes. This whitepaper provides an in-depth technical exploration of the discovery of Gramicidin (B1672133) A, one of the first commercially produced antibiotics. It delves into the historical context of its emergence, details the experimental protocols that led to its isolation and characterization, presents quantitative data on its activity, and elucidates its mechanism of action through detailed diagrams. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand the origins of antibiotic therapy and the enduring legacy of Gramicidin A.

Historical Context: The Pre-Antibiotic Era and the Search for "Magic Bullets"

Prior to the 20th century, treatments for infectious diseases were largely empirical and often ineffective, relying on folklore and traditional remedies. While ancient civilizations in Egypt, Greece, and China had observed the antimicrobial properties of molds and medicinal soils, the scientific understanding of microbes as causative agents of disease was a relatively recent development of the 19th century.

The early 20th century saw the dawn of modern chemotherapy with Paul Ehrlich's quest for "magic bullets" – chemical compounds that could selectively target and destroy pathogenic microbes without harming the host. This endeavor led to the development of Salvarsan in 1910, an arsenic-based compound effective against syphilis, marking the first instance of a synthetic antimicrobial drug.[1][2] This was followed by the discovery of sulfonamides, such as Prontosil, in the 1930s by Gerhard Domagk.[3]

Despite these advances, the medical community remained in dire need of more potent and broadly effective antimicrobial agents. The prevailing belief was that natural substances with such properties would be too toxic for therapeutic use. It was against this backdrop of cautious optimism and lingering skepticism that the groundbreaking work on this compound emerged.

The Discovery of this compound: René Dubos and the Power of Soil Microbes

The discovery of this compound is credited to the French-American microbiologist René Dubos. In 1939, Dubos, working at the Rockefeller Institute for Medical Research, embarked on a systematic search for soil-dwelling microorganisms capable of producing antibacterial substances.[4][5] His approach was rooted in the ecological principle that soil, a complex environment teeming with microbial life, must contain organisms that produce compounds to inhibit the growth of their competitors.

Dubos's innovative methodology involved enriching soil samples with pathogenic bacteria, thereby creating a selective pressure that would favor the growth of microbes producing antibacterial agents. This led to the isolation of a soil bacterium, Bacillus brevis, which was found to secrete a substance that was highly effective against Gram-positive bacteria.[5][6]

This crude substance was named tyrothricin (B1683689). Subsequent work by Dubos and his colleague Rollin Hotchkiss revealed that tyrothricin was a mixture of two distinct polypeptide antibiotics: tyrocidine and gramicidin.[4] Gramicidin, the more abundant component, was the first to be commercially manufactured and used clinically.[7][8] The discovery of gramicidin was a pivotal moment, as it demonstrated that potent and therapeutically useful antibiotics could be derived from natural sources, thereby paving the way for the "Golden Age of Antibiotics" from the 1940s to the 1960s.[2][3]

Quantitative Data

Composition of Gramicidin D

Commercial gramicidin, often referred to as gramicidin D, is a mixture of several related linear polypeptides. The primary component is this compound.

| Component | Percentage in Gramicidin D |

| This compound | ~80% |

| Gramicidin B | ~5% |

| Gramicidin C | ~15% |

Antimicrobial Activity of Gramicidin S (A closely related cyclic peptide)

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 4 - 8 |

| Enterococcus faecalis | ~8 |

| Streptococcus pneumoniae | 4 - 16 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Hemolytic Activity of Gramicidin S

A significant limitation of gramicidin for systemic use is its toxicity to human cells, particularly its hemolytic activity.

| Peptide | HC50 (µg/mL) against Human Red Blood Cells |

| Gramicidin S | Varies, with some reports showing significant hemolysis at concentrations close to the MIC. N-methylation of the peptide has been shown to increase the HC50 value fivefold.[9] |

Single-Channel Conductance of this compound

This compound's mechanism of action involves the formation of ion channels in the cell membrane. The conductance of these single channels can be measured experimentally.

| Electrolyte (1M) | Applied Voltage (mV) | Single-Channel Conductance (pS) |

| NaCl | 100 | ~9 |

| KCl | 100 | ~20 |

| CsCl | 100 | ~35 |

Note: Conductance is dependent on the specific lipid bilayer composition and experimental conditions.

Experimental Protocols

Isolation and Purification of Gramicidin from Bacillus brevis

The following protocol outlines a general method for the isolation and purification of gramicidin from a culture of Bacillus brevis.

References

- 1. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Mutants with Antibiotic Activity against Both Gram-Positive and Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 9. Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gramicidin A Ion Channel: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has long been a subject of intense scientific scrutiny.[1] Its unique ability to form well-defined, monovalent cation-selective channels in lipid bilayers has established it as a quintessential model system in membrane biophysics and ion channel research.[2][3] Comprising an alternating sequence of L- and D-amino acids, gramicidin A's structure and function have been elucidated through a combination of electrophysiological, spectroscopic, and computational techniques.[4][5] This guide provides a comprehensive overview of the mechanism of action of the this compound ion channel, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational principles.

Core Mechanism of Action

The functional this compound channel is not a single molecule but a transient, dimeric structure formed by the head-to-head association of two this compound monomers, one residing in each leaflet of a lipid bilayer.[1][3] This dimerization creates a continuous, water-filled pore with a diameter of approximately 4 Å, which is just wide enough to allow the passage of monovalent cations in a single file.[2] The alternating stereochemistry of the amino acids forces the peptide backbone to fold into a unique β-helix conformation.[1]

The process of channel formation and ion transport can be broken down into several key steps:

-

Monomer Insertion: this compound monomers, being highly hydrophobic, spontaneously partition into the lipid bilayer from the aqueous phase.[6]

-

Dimerization: The functional channel forms when two monomers from opposing leaflets of the bilayer align and associate at their N-termini.[1][7] This dimerization is a dynamic process, with the channel having a finite lifetime.[8]

-

Ion Dehydration and Entry: For a cation to enter the channel, it must shed some of its hydrating water molecules. The energy penalty for this dehydration is compensated by favorable interactions with the polar peptide backbone lining the channel pore.

-

Single-File Transport: Once inside the narrow channel, ions and a file of water molecules move in a concerted, single-file fashion.[2] This means that an ion entering from one side of the membrane must traverse the entire length of the pore and exit on the opposite side before another ion can pass through. The rate of ion translocation is influenced by the need to move this accompanying column of water molecules.[2]

-

Ion Exit: Upon reaching the other end of the channel, the ion rehydrates as it exits into the bulk aqueous solution.

-

Dissociation: The two this compound monomers eventually dissociate, leading to the closure of the channel.[7]

This mechanism of action, particularly the disruption of the cell's ionic homeostasis by allowing the influx of ions like Na+ and the efflux of K+, is the basis for this compound's antibiotic activity.[1]

Quantitative Data

The biophysical properties of the this compound channel have been extensively quantified. The following tables summarize key data on its single-channel conductance and ion binding affinities.

| Cation (at 1 M concentration) | Single-Channel Conductance (pS) at 100 mV |

| Li⁺ | Lower than Na⁺ |

| Na⁺ | ~28 |

| K⁺ | ~40 |

| Rb⁺ | Higher than K⁺ |

| Cs⁺ | ~60-80 |

Table 1: Single-Channel Conductance of this compound for Various Monovalent Cations. The conductance of the this compound channel is dependent on the identity of the permeant cation, with the general trend for alkali metal cations being Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺.[6]

| Cation | Dissociation Constant (Kd) (mM) |

| Na⁺ | 80 |

| K⁺ | 69 |

| Rb⁺ | 40 |

| Cs⁺ | 15 |

| Tl⁺ | 2 |

Table 2: Ion Binding Affinities for the this compound Channel. The dissociation constants indicate the affinity of different cations for the binding sites within the channel. A lower Kd value corresponds to a higher binding affinity.[9]

Experimental Protocols

The elucidation of the this compound channel's mechanism of action has been made possible by a variety of sophisticated experimental techniques. Below are detailed methodologies for three key experimental approaches.

Black Lipid Membrane (BLM) Single-Channel Recording

This technique allows for the direct observation of the opening and closing of individual this compound channels and the measurement of their conductance.

Materials:

-

BLM chamber (two Teflon compartments separated by a thin partition with a small aperture).

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).

-

This compound stock solution (e.g., in ethanol).

-

Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).

-

Ag/AgCl electrodes.

-

Low-noise patch-clamp amplifier and data acquisition system.

Procedure:

-

Chamber Preparation: Thoroughly clean the BLM chamber to remove any contaminants.

-

Electrode Placement: Place Ag/AgCl electrodes in both the cis and trans compartments of the chamber, connecting them to the amplifier's headstage.

-

Membrane Formation: "Paint" a small amount of the lipid solution across the aperture in the partition to form a thin lipid film. The formation of a stable bilayer can be monitored by measuring the increase in membrane capacitance.

-

Gramicidin Incorporation: Add a small aliquot of the this compound stock solution to one or both compartments and stir gently. Gramicidin monomers will spontaneously insert into the lipid leaflets.

-

Data Acquisition: Apply a constant voltage across the membrane (e.g., 100 mV) and record the resulting current. The opening and closing of individual this compound channels will be observed as discrete, step-like changes in the current.

-

Data Analysis: Analyze the recorded current traces to determine the single-channel current amplitude and the channel lifetime. The single-channel conductance can then be calculated using Ohm's law (Conductance = Current / Voltage).

Perforated Patch-Clamp Recording

The perforated patch-clamp technique using gramicidin is a variation of the whole-cell patch-clamp method that allows for electrical access to the cell interior without dialyzing the cell's contents. This is particularly useful for studying intracellular signaling pathways that are sensitive to the washout of cellular components.

Materials:

-

Gramicidin stock solution (e.g., 60 mg/mL in DMSO).[10]

-

Pipette solution (intracellular-like solution).

-

Micropipettes.

-

Patch-clamp amplifier and data acquisition system.

-

Cultured cells or tissue slices.

Procedure:

-

Gramicidin Solution Preparation: Prepare a fresh working solution of gramicidin in the pipette solution (e.g., 30 µg/mL) and sonicate briefly.[10]

-

Pipette Filling: Fill the tip of the micropipette with the gramicidin-containing solution, and then backfill the rest of the pipette with the standard pipette solution.[10]

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance ("gigaohm") seal between the pipette tip and the cell membrane.

-

Perforation: Gramicidin from the pipette tip will diffuse into the membrane patch and form cation-permeable channels. This process can be monitored by observing a gradual decrease in the access resistance.

-

Recording: Once a stable, low access resistance is achieved, electrical recordings can be made in the whole-cell configuration. Because the gramicidin pores are impermeable to anions and larger molecules, the intracellular chloride concentration and second messenger systems remain intact.[11][12]

Solid-State NMR Spectroscopy for Structural Determination

Solid-state NMR is a powerful technique for determining the high-resolution structure of membrane-embedded peptides and proteins like this compound in a native-like lipid bilayer environment.

Materials:

-

Isotopically labeled this compound (e.g., with ¹⁵N and ¹³C at specific positions).

-

Lipid (e.g., dimyristoylphosphatidylcholine, DMPC).

-

Organic solvent (for co-dissolving peptide and lipid).

-

Glass plates for sample alignment.

-

Solid-state NMR spectrometer.

Procedure:

-

Isotope Labeling: Synthesize this compound using solid-phase peptide synthesis, incorporating stable isotopes at desired locations in the peptide backbone or side chains.[13]

-

Reconstitution in Lipid Bilayers: Co-dissolve the isotopically labeled this compound and the lipid in an organic solvent. Remove the solvent under vacuum to create a thin film. Hydrate the film with a buffer solution to form multilamellar vesicles containing the peptide.[13]

-

Sample Alignment: Apply the hydrated peptide-lipid mixture to a stack of thin glass plates. The lipid bilayers, with the embedded this compound, will align on the surface of the glass plates.

-

NMR Data Acquisition: Place the aligned sample in the solid-state NMR spectrometer. Acquire NMR spectra that provide information on the orientation of the isotopically labeled sites with respect to the magnetic field.

-

Structure Calculation: Use the orientational constraints derived from the NMR data to calculate the three-dimensional structure of the this compound channel. This process involves computational modeling to find a structure that is consistent with all the experimental restraints.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound ion channel's mechanism of action and the experimental workflow for its study.

Caption: Dimerization of this compound monomers in the lipid bilayer.

Caption: Single-file transport of a cation and water through the channel.

Caption: Workflow for a BLM single-channel recording experiment.

References

- 1. researchgate.net [researchgate.net]

- 2. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and dynamics of ion transport through this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]

- 7. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Ion Channel Activities of this compound in the Presence of Ionic Liquids Using Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion binding constants for this compound obtained from water permeability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gramicidin perforated patch recording technique [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

- 14. Validation of the single-stranded channel conformation of this compound by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]

Single-File Ion Transport Through the Gramicidin A Channel: A Technical Guide

Abstract

Gramicidin (B1672133) A, a linear polypeptide antibiotic, has served as a cornerstone model system in biophysics for decades. It forms a unique transmembrane channel through the head-to-head dimerization of two β-helical monomers, creating a narrow pore approximately 4 Å in diameter.[1][2] This confined geometry dictates that monovalent cations and water molecules traverse the membrane in a single-file fashion, a mechanism that has provided profound insights into the fundamental principles of ion permeation.[1] This technical guide provides an in-depth examination of the gramicidin A channel, intended for researchers, scientists, and drug development professionals. It covers the channel's structure and gating mechanisms, presents quantitative data on ion transport, details key experimental protocols for its study, and explores its applications in research and therapeutics.

The this compound Channel: Structure and Mechanism

This compound is a 15-amino acid peptide composed of alternating L- and D-amino acids.[3][4] This unusual sequence allows it to fold into a right-handed β-helix structure within the hydrophobic core of a lipid bilayer.[5][6] The functional ion channel is formed when two non-conducting monomers, one from each leaflet of the membrane, associate at their N-termini, a process stabilized by six intermolecular hydrogen bonds.[7][8]

The channel's interior is a narrow, water-filled pore lined by the polar carbonyl groups of the peptide backbone.[7] This architecture makes the channel highly selective for small monovalent cations, while being impermeable to anions and polyvalent cations.[7] The four tryptophan residues at the C-terminus of each monomer (positions 9, 11, 13, and 15) act as anchors, positioning the channel at the membrane-water interface through hydrogen bonds with lipid headgroups and water.[3][7][9]

The Single-File Ion Translocation Pathway

The defining characteristic of transport through this compound is its single-file nature; ions and water molecules are unable to bypass one another within the narrowest region of the pore.[1] The translocation of a single ion is a multi-step process that involves partial dehydration, interaction with binding sites near the channel entrance, and coordinated movement with a column of approximately six to seven water molecules.[1][5]

A remarkable feature of this mechanism is the energetic contribution of the single-file water column. Molecular dynamics simulations have revealed that these water molecules provide a powerful stabilizing force, compensating for roughly half of the bulk solvation energy that is lost as the ion enters the confined space of the pore.[5] This stabilization drastically lowers the free energy barrier for translocation.[5]

Channel Gating: Dimerization vs. Internal Conformational Change

The transition between the channel's open (conducting) and closed (non-conducting) states is known as gating. The classical model posits that gating is a direct result of the association and dissociation of the two gramicidin monomers.[8][10] In this view, the channel's lifetime is determined by the stability of the dimer.

However, more recent studies combining single-molecule deposition techniques with solid-state NMR have provided evidence for an internal gating mechanism.[11][12] These findings suggest that the gramicidin dimer can remain intact yet enter a non-conducting state through small, slow conformational changes near the ion permeation pathway.[11][12] This reveals a more complex gating process than simple monomer dissociation and has significant implications for interpreting channel kinetics.

Quantitative Data on Ion Transport

The electrical properties of the this compound channel have been extensively characterized. Single-channel conductance is typically in the picosiemens (pS) range and is dependent on the species of the permeating ion.[2] Channel kinetics, particularly the mean open time or "lifetime," are highly sensitive to the properties of the surrounding lipid bilayer, such as its hydrophobic thickness.[13] A mismatch between the channel's hydrophobic length (~2.2 nm) and the bilayer's thickness creates mechanical stress in the membrane, which alters the energy landscape for channel formation and stability.[10][13]

Table 1: Single-Channel Conductance and Selectivity

Data compiled for channels in diphytanoylphosphatidylcholine (B1258105) (DPhPC)/n-decane membranes at 100 mV applied potential.

| Electrolyte (1.0 M) | Single-Channel Current (pA) | Single-Channel Conductance (pS) | Ion Selectivity Sequence |

| CsCl | ~6.0 - 8.0 | ~60 - 80 | 1 (Highest) |

| RbCl | Not specified | > K+ | 2 |

| KCl | ~4.0 | ~40 | 3 |

| NaCl | ~2.8 | ~28 | 4 |

| LiCl | Not specified | < Na+ | 5 (Lowest) |

| [2][14][15] |

Table 2: Representative Channel Kinetics and Binding

| Parameter | Value | Conditions |

| Channel Lifetime (τ) | Varies from milliseconds to >10 seconds | Highly dependent on lipid hydrophobic thickness and composition.[10][13] |

| K+ Dissociation Constant (Kd) | 0.34 M (whole channel) | Calculated from corrected Potential of Mean Force (PMF).[5] |

| Binding Site Occupancy | Single occupancy for Na+ at all concentrations.[1] | Can accommodate two Cs+ ions at concentrations ≥ 0.1 M.[1] |

| Energy of Stabilization | ~ -40 kcal/mol for K+ | Provided by the single-file water column inside the pore.[5] |

Key Experimental Protocols

The study of this compound relies on a combination of electrophysiology, high-resolution structural biology, and computational simulation.

Planar Lipid Bilayer (BLM) Electrophysiology

This technique is the gold standard for measuring the conductance of single ion channels. It involves creating an artificial lipid membrane across a small aperture and observing the discrete picoampere current steps that correspond to the opening and closing of individual gramicidin channels.[2]

Detailed Methodology:

-

Chamber and Electrode Preparation: A two-chamber Teflon cuvette is used, separated by a thin partition containing a small aperture (~100-200 µm). The chambers are filled with a buffered electrolyte solution (e.g., 1 M KCl, 5 mM HEPES, pH 7.4).[16] Ag/AgCl electrodes are placed in each chamber to apply voltage and are connected to a low-noise patch-clamp amplifier.[2]

-

Membrane Formation: A solution of lipid (e.g., DPhPC) in an organic solvent (e.g., n-decane) is prepared. A small amount is "painted" across the aperture with a fine brush.[2] The solvent thins to the edge, forming a stable bilayer, which can be monitored by an increase in membrane capacitance.

-

Gramicidin Incorporation: A dilute stock solution of this compound in ethanol (B145695) is added to the aqueous solution in one or both chambers.[2] The hydrophobic peptide spontaneously inserts into the membrane leaflets.

-

Data Acquisition: A constant voltage (e.g., 100-200 mV) is applied across the membrane.[17] As individual gramicidin dimers form and dissociate, the amplifier records step-like changes in current, where each step represents a single channel opening or closing. Analysis of these traces yields the single-channel conductance and lifetime.

Solid-State NMR Spectroscopy

Solid-state NMR is a powerful, non-crystallographic technique for determining the three-dimensional structure of membrane proteins in their native-like lipid bilayer environment.[5] It has been instrumental in verifying the head-to-head β-helical dimer structure of gramicidin.[18]

Methodology Overview: The protocol involves preparing samples of gramicidin with specific atomic nuclei isotopically labeled (e.g., 15N, 13C) reconstituted into lipid bilayers that are mechanically oriented on glass plates. By measuring properties like the 15N chemical shift anisotropy in these oriented samples, researchers can directly determine the secondary structure, verify the hydrogen-bonding pattern, and establish the handedness of the helix.[18]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomic-level view of ion transport, which is inaccessible to direct experimental observation.[19] These simulations are used to calculate the free energy profile (Potential of Mean Force) of an ion as it moves through the channel, revealing the location of binding sites and the height of energy barriers.[5][20]

Methodology Overview:

-

System Setup: An atomic model of the this compound dimer is embedded in a hydrated lipid bilayer, surrounded by explicit water molecules and ions (e.g., K+ and Cl-).

-

Simulation: Using a physics-based force field (e.g., CHARMM, OPLS), the trajectories of all atoms are calculated over time (nanoseconds to microseconds) by solving Newton's equations of motion.[5][19]

-

Analysis: The simulation trajectory is analyzed to determine the free energy landscape of ion permeation, the behavior of water molecules in the pore, and the interactions between the ion and the peptide backbone.[5]

Applications in Research and Drug Development

Beyond its role as a model system, this compound has direct therapeutic relevance and serves as a unique tool for membrane research.

-

Antibiotic Action: As an ionophore, gramicidin disrupts the essential ion gradients across bacterial cell membranes, leading to cell death.[4][21] It is a component of several topical and ophthalmic antibiotic preparations.[4]

-

Molecular Force Probe: Because its kinetics are sensitive to the mechanical properties of the lipid bilayer, gramicidin is used as an in situ probe to measure how membranes deform and respond to embedded proteins or pharmacological agents.[10][16]

-

Cancer Therapy: The ability of gramicidin to disrupt ion homeostasis is being explored as a potential anticancer strategy.[21] Recent work has focused on creating modified gramicidin molecules that can selectively target cancer cells. For example, conjugating a galactose moiety to the peptide allows it to target liver cancer cells via specific cell surface receptors, delivering the channel-forming agent to induce apoptosis.[22]

References

- 1. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 4. Gramicidin - Wikipedia [en.wikipedia.org]

- 5. Energetics of ion conduction through the gramicidin channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transmembrane protein - Wikipedia [en.wikipedia.org]

- 7. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gating Gramicidin Channels in Lipid Bilayers: Reaction Coordinates and the Mechanism of Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lipid bilayer regulation of membrane protein function: gramicidin channels as molecular force probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gramicidin Channels Are Internally Gated - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gramicidin channels are internally gated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]

- 15. Ion transport in the gramicidin channel: molecular dynamics study of single and double occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dimeric Tubulin Modifies Mechanical Properties of Lipid Bilayer, as Probed Using this compound Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of Ion Channel Activities of this compound in the Presence of Ionic Liquids Using Model Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gramicidin cation channel: an experimental determination of the right-handed helix sense and verification of beta-type hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. "Molecular Dynamics Simulations of Ion Transport Through Electrically S" by Federica Castellani [digitalcommons.odu.edu]

- 20. Theoretical study of ion transport in the this compound channel - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. This compound-based unimolecular channel: cancer cell-targeting behavior and ion transport-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gramicidin A Monomer-Dimer Equilibrium in Membranes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gramicidin (B1672133) A, a hydrophobic pentadecapeptide antibiotic, has long served as a canonical model for understanding the principles of membrane protein folding, insertion, and oligomerization.[1] Its biological activity as a cation-selective ion channel is contingent upon the dynamic equilibrium between its monomeric and dimeric states within the lipid bilayer.[2][3] An inactive monomer, gramicidin A must dimerize in a head-to-head fashion to form a transmembrane pore.[1][4] This guide provides a comprehensive technical overview of the this compound monomer-dimer equilibrium, detailing the experimental protocols used for its characterization, presenting key quantitative data, and illustrating the underlying processes and influencing factors.

The Biophysical Landscape of this compound Dimerization

The reversible association of two this compound monomers (M) to form a functional dimeric channel (D) is a thermodynamically controlled process governed by the equilibrium constant (KD) or its reciprocal, the dissociation constant (Kd).[5]

2M ⇌ D

This equilibrium is not static; it is exquisitely sensitive to the surrounding lipid environment.[2] The physical properties of the membrane, such as thickness, lipid composition, and intrinsic curvature, can significantly influence the thermodynamics and kinetics of dimerization.[2][5] These interactions are crucial as the formation of the gramicidin dimer, which is shorter than the typical bilayer thickness, induces local deformations in the membrane.[1][6] The resulting elastic energy contribution from the membrane is a key determinant in the stability and lifetime of the channel.[1][6]

Key Experimental Protocols for Interrogating the Equilibrium

A variety of biophysical techniques are employed to quantitatively assess the this compound monomer-dimer equilibrium. Each method offers unique insights into the kinetics, thermodynamics, and structural aspects of this process.

Fluorescence Spectroscopy

Fluorescence-based assays are powerful tools for monitoring the dimerization process in real-time. Methods often rely on the intrinsic tryptophan fluorescence of this compound or the use of fluorescently labeled analogues.

Experimental Protocol: Förster Resonance Energy Transfer (FRET)

-

Probe Preparation: Synthesize or procure two batches of this compound analogues, one labeled with a donor fluorophore (e.g., NBD) and the other with an acceptor fluorophore (e.g., Rhodamine).

-

Liposome (B1194612) Formulation: Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., DMPC, DOPC) via extrusion. The lipid composition can be varied to study its effect on the equilibrium.

-

Peptide Incorporation: Introduce the donor- and acceptor-labeled this compound monomers into the liposome suspension. This can be achieved by co-dissolving the lipids and peptides in an organic solvent, followed by evaporation to form a thin film and subsequent hydration and extrusion.

-

FRET Measurement: In a fluorometer, excite the donor fluorophore at its specific excitation wavelength. Record the emission spectrum. The dimerization of donor- and acceptor-labeled monomers will result in energy transfer, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.

-

Data Analysis: Quantify the FRET efficiency at varying peptide-to-lipid ratios. Fit the resulting data to a binding isotherm to calculate the dissociation constant (Kd).

Workflow for FRET-based analysis of this compound dimerization.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides. The conformational change from gramicidin monomers to the dimeric β-helical channel structure is accompanied by a distinct change in the CD spectrum.[7][8]

Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Incorporate this compound into LUVs of the desired lipid composition at various peptide-to-lipid molar ratios.

-

CD Spectra Acquisition: Record the far-UV CD spectrum (typically 190-250 nm) of the gramicidin-containing liposome suspension.

-

Spectral Deconvolution: The observed spectrum represents a population-weighted average of the monomer and dimer conformations. By obtaining reference spectra for the pure monomeric and dimeric states, the fraction of each species at equilibrium can be determined.[9]

-

Thermodynamic Analysis: Perform temperature-dependent CD measurements. The change in the CD signal as a function of temperature can be used to construct a van't Hoff plot, from which the enthalpy (ΔH°) and entropy (ΔS°) of dimerization can be derived.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the heat changes associated with binding events, offering a complete thermodynamic characterization of the monomer-dimer equilibrium in a single experiment.[10][11][12]

Experimental Protocol: ITC

-

Instrument and Sample Preparation: Thoroughly degas all solutions.[10] Load the sample cell of the ITC instrument with a suspension of LUVs.[10] Fill the injection syringe with a solution of this compound monomers, typically in a small amount of organic solvent like ethanol, which is then injected into the aqueous buffer containing the liposomes.

-

Titration: Perform a series of small, sequential injections of the gramicidin solution into the liposome suspension while maintaining a constant temperature.[13]

-

Heat Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat absorbed or released during the binding and partitioning of gramicidin into the membrane and its subsequent dimerization.[11]

-

Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of gramicidin to lipid. The resulting binding isotherm can be fitted to a suitable model to determine the binding constant (Ka or Kd), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n).[14] The entropy (ΔS°) can then be calculated using the Gibbs free energy equation.

Single-Channel Electrical Recordings

This powerful electrophysiological technique allows for the direct observation of the formation and dissociation of individual gramicidin channels, providing kinetic information about the monomer-dimer equilibrium.[15][16]

Experimental Protocol: Planar Lipid Bilayer Recording

-

Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).[16]

-

Gramicidin Addition: A very low concentration of this compound (in the pM to nM range) is added to the aqueous solution in one or both compartments.[15][16] The monomers will spontaneously partition into the membrane leaflets.[16]

-

Voltage Clamp and Recording: A constant transmembrane potential is applied using Ag/AgCl electrodes connected to a patch-clamp amplifier.[15][16][17] The amplifier records the ionic current flowing across the bilayer.

-

Data Acquisition and Analysis: The formation of a dimeric channel is observed as a discrete, step-like increase in current. The dissociation of the channel results in a return to the baseline current. By analyzing a long record of these events, the mean open time (τopen), which is the inverse of the dissociation rate constant (koff), and the mean closed time (τclosed), which is related to the association rate constant (kon), can be determined.

Key factors modulating the this compound monomer-dimer equilibrium.

Quantitative Data Synopsis

The equilibrium and kinetic parameters for this compound dimerization are highly dependent on the experimental conditions, particularly the lipid composition of the membrane.

Table 1: Thermodynamic Parameters for this compound Dimerization

| Lipid System | Method | Dissociation Constant (Kd) (mole fraction) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Temperature (°C) |

| DC18:1PC | MD Simulations | - | -14.4 ± 0.3 | - | - |

| DC20:1PC | MD Simulations | - | -11.5 ± 0.7 | - | - |

| DC22:1PC | MD Simulations | - | -6.2 ± 0.6 | - | - |

| Thylakoid | Voltage Decay | 5 x 1014 cm2/mol (Ka) | - | - | - |

Note: Data from molecular dynamics (MD) simulations represent free energy differences, which are closely related to enthalpy under certain assumptions.[2] The dimerization constant in thylakoid membranes is given as an association constant (Ka) with different units.[18]

Table 2: Kinetic Parameters for this compound Channel Formation

| Lipid System | Method | Association Rate (kon) | Dissociation Rate (koff) (s-1) | Channel Lifetime (τ) (s) |

| Monoglycerides | Single-Channel | Varies with chain length | Increases with chain length | Decreases with chain length |

| DPhPC | Single-Channel | - | - | Varies with conditions |

| GMO | Single-Channel | - | - | Varies with conditions |

Note: Specific rate constants are highly variable and depend on factors like ion concentration and applied voltage. The general trends observed are presented.[19]

Implications for Research and Drug Development

A thorough understanding of the this compound monomer-dimer equilibrium provides a powerful framework for:

-

Probing Membrane Mechanics: this compound serves as a molecular force probe, where changes in channel lifetime and kinetics can report on the mechanical properties of the bilayer, such as thickness, tension, and curvature.[5][20]

-

Antimicrobial Drug Design: The principles governing gramicidin's self-assembly into a functional pore can inform the design of novel antimicrobial peptides that target bacterial membranes.

-

Drug-Membrane Interactions: The fluorescence-based assays, in particular, can be adapted for high-throughput screening to identify small molecules that perturb lipid bilayer properties, which may have off-target effects or represent a novel mechanism of action.[21]

References

- 1. Membrane Elastic Deformations Modulate this compound Transbilayer Dimerization and Lateral Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism for Gramicidin Dimerization and Dissociation in Bilayers of Different Thickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Asymmetric Lipid Membranes | MDPI [mdpi.com]

- 5. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-Mediated Lateral Interactions Regulate the Lifetime of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformation states of this compound along the pathway to the formation of channels in model membranes determined by 2D NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A semi-empirical approach for the simulation of circular dichroism spectra of this compound in a model membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 15. Frontiers | Transport Properties of this compound Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. Probing Conformational Changes of Gramicidin Ion Channels by Single-Molecule Patch-Clamp Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of membrane thickness and ion concentration on the properties of the this compound channel. Autocorrelation, spectral power density, relaxation and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Gramicidin-based Fluorescence Assay; for Determining Small Molecules Potential for Modifying Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

Gramicidin A: A Comprehensive Technical Guide to a Prototypical Transmembrane Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic produced by the soil bacterium Brevibacillus brevis, has served as a cornerstone model for understanding the fundamental principles of transmembrane ion transport.[1] Its well-defined structure and mechanism of action have made it an invaluable tool in the fields of biophysics, membrane biology, and drug development. This technical guide provides an in-depth exploration of gramicidin A as a model system, detailing its structural and functional characteristics, the experimental methodologies used to study it, and its applications in elucidating the biophysical properties of lipid bilayers and ion channels.

The defining feature of this compound is its ability to form a transmembrane channel through the dimerization of two helical monomers, one residing in each leaflet of the lipid bilayer.[1] This transient, self-assembled pore exhibits remarkable selectivity for monovalent cations, providing a simplified yet powerful system for investigating the intricate dynamics of ion permeation across biological membranes.[1] The study of this compound has yielded critical insights into lipid-protein interactions, the influence of the membrane environment on channel function, and the physical chemistry of ion transport.

This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on this compound. It consolidates key quantitative data, provides detailed experimental protocols, and presents visual representations of the critical processes involved in this compound's function.

Structure and Function of the this compound Channel

The this compound polypeptide is composed of 15 alternating L- and D-amino acids, with the sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine. This unique alternating stereochemistry allows the peptide to adopt a right-handed β-helix conformation within the hydrophobic core of the lipid bilayer.

The functional ion channel is formed by the head-to-head (N-terminus to N-terminus) dimerization of two this compound monomers. This dimerization is a dynamic process, with the channel's lifetime being a key parameter influenced by the surrounding lipid environment. The resulting dimer spans the membrane, creating a narrow pore with a diameter of approximately 4 Å. This pore is lined by the peptide backbone, while the hydrophobic amino acid side chains face outward, interacting with the lipid acyl chains of the bilayer.

The channel is permeable to water and monovalent cations, with a selectivity sequence of Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. Divalent cations, such as Ca²⁺, are known to block the channel. The transport of ions and water through the narrow pore occurs in a single-file fashion, meaning that they cannot pass one another within the channel.

Quantitative Data

The biophysical properties of the this compound channel have been extensively quantified. The following tables summarize key data on its single-channel conductance and lifetime in various conditions.

| Ion (1 M) | Applied Voltage (mV) | Single-Channel Current (pA) | Single-Channel Conductance (pS) | Reference |

| KCl | 100 | ~4.0 | ~40 | [1] |

| NaCl | 100 | ~2.8 | ~28 | [1] |

| CsCl | 100 | - | ~60-80 | [1] |

| KCl (synthetic GA) | 100 | - | 21 | [1] |

Table 1: Single-Channel Conductance of this compound in Different Electrolytes. This table presents the single-channel conductance of this compound for various monovalent cations. The data highlights the ion selectivity of the channel.

| Lipid Bilayer | Mean Channel Lifetime (s) | Reference |

| Diphytanoylphosphatidylcholine (DPhPC) | Substantially larger than in DOPC | [2] |

| Dioleoylphosphatidylcholine (DOPC) | 4.5 | |

| diC(22:1)PC | 0.11 | |

| Dioleoylphosphatidylethanolamine (DOPE) | Significantly increased in the presence of tubulin |

Table 2: Mean Lifetime of the this compound Channel in Various Lipid Bilayers. This table illustrates the profound influence of the lipid environment on the stability of the this compound dimer.

Experimental Protocols

The study of this compound relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Black Lipid Membrane (BLM) Electrophysiology

The BLM technique is a cornerstone for studying the single-channel properties of this compound. It involves forming a planar lipid bilayer across a small aperture separating two aqueous compartments.

Materials:

-

BLM chamber with two compartments (cis and trans) separated by a thin Teflon or polystyrene partition containing a small aperture (50-250 µm diameter).

-

Low-noise patch-clamp amplifier and data acquisition system.

-

Ag/AgCl electrodes.

-

Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).[1]

-

This compound stock solution (e.g., 1 µg/mL in ethanol).[1]

-

Electrolyte solution (e.g., 1 M KCl, buffered to pH 7.0).

Procedure:

-

Chamber Preparation: Thoroughly clean the BLM chambers. Fill both the cis and trans chambers with the electrolyte solution.

-

Electrode Placement: Place Ag/AgCl electrodes in both chambers and connect them to the amplifier headstage.

-

Membrane Formation (Painting Method):

-

Apply a small amount of the lipid solution across the aperture using a fine brush or glass rod.

-

Monitor the formation of a thin lipid film, which will thin over time to form a bilayer. This process can be monitored by observing the increase in membrane capacitance.[3] A stable bilayer will appear black when illuminated.[4]

-

-

This compound Incorporation:

-

Add a small volume of the this compound stock solution to one or both chambers.[1]

-

Gently stir the solution to facilitate the spontaneous insertion of gramicidin monomers into the lipid leaflets.

-

-

Single-Channel Recording:

-

Apply a constant voltage across the membrane (e.g., 100 mV).

-

Record the resulting current. The opening and closing of individual this compound channels will be observed as discrete, step-like changes in the current.

-

Analyze the current traces to determine the single-channel conductance (amplitude of the current steps divided by the applied voltage) and the mean channel lifetime (average duration of the open state).

-

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

SPPS is a powerful technique for producing synthetic this compound and its analogs with specific amino acid substitutions. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Materials:

-

Solid support resin (e.g., Wang resin).

-

Fmoc-protected amino acids.

-

Coupling reagents (e.g., HBTU, HOBt).

-

N,N-Diisopropylethylamine (DIEA).

-

Piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection.

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).

-

Formic acid and acetic anhydride (B1165640) for N-terminal formylation.

Procedure:

-

Resin Preparation: Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain using coupling reagents.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

N-terminal Formylation: After the final amino acid is coupled and deprotected, formylate the N-terminus.

-

Cleavage: Cleave the synthesized peptide from the resin using a cleavage cocktail.

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification of this compound from Brevibacillus brevis

This compound can be isolated from bacterial cultures through a series of extraction and chromatography steps.

Materials:

-

Culture of Brevibacillus brevis.

-

Centrifuge.

-

Extraction solvent (e.g., ethanol/HCl mixture).

-

Rotary evaporator.

-

Silica (B1680970) gel for chromatography.

-

HPLC system for final purification.

Procedure:

-

Cell Harvesting: Grow a culture of Brevibacillus brevis and harvest the cells by centrifugation.

-

Extraction: Resuspend the cell pellet in the extraction solvent and agitate to lyse the cells and solubilize gramicidin.

-

Clarification: Centrifuge the extract to remove cell debris.

-

Solvent Removal: Evaporate the solvent from the supernatant using a rotary evaporator to obtain a crude extract.

-

Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to a silica gel chromatography column.

-

Elute with an appropriate solvent gradient to separate this compound from other components.

-

Collect and pool the fractions containing pure this compound.

-

-

Final Purification: Further purify the pooled fractions by RP-HPLC to obtain high-purity this compound.[5]

Preparation of this compound-Containing Proteoliposomes for NMR Studies

Incorporating this compound into liposomes is essential for structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified this compound.

-

Lipids (e.g., DMPC, DOPC).

-

Organic solvents (e.g., chloroform, trifluoroethanol).

-

Buffer solution (e.g., MES buffer).

-

Ultracentrifuge.

Procedure:

-

Co-solubilization: Dissolve the purified this compound and lipids in a suitable organic solvent mixture (e.g., chloroform/trifluoroethanol).

-

Film Formation: Evaporate the organic solvent under a stream of nitrogen gas, followed by drying under vacuum to form a thin film of the this compound/lipid mixture.

-

Hydration: Hydrate the film with a buffer solution.

-

Vesicle Formation: Subject the hydrated film to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size to form unilamellar vesicles (proteoliposomes).

-

Washing: Pellet the proteoliposomes by ultracentrifugation and resuspend them in fresh buffer to remove any unincorporated this compound.

Molecular Dynamics (MD) Simulations of the this compound Channel

MD simulations provide atomic-level insights into the structure, dynamics, and ion permeation mechanism of the this compound channel.

Methodology Outline:

-

System Setup:

-

Obtain the initial coordinates of the this compound dimer from a protein data bank or build it.

-

Embed the this compound dimer into a pre-equilibrated lipid bilayer (e.g., DMPC or POPE) surrounded by water molecules and ions to mimic experimental conditions.[6]

-

-

Force Field Selection: Choose an appropriate force field for the protein, lipids, and water (e.g., CHARMM, AMBER).

-

Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.

-

Production Run: Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

-

Analysis: Analyze the simulation trajectory to study various properties, including:

-

Structural stability of the channel.

-

Interactions between the channel and the lipid bilayer.

-

The behavior of water and ions within the channel pore.

-

The potential of mean force (PMF) for ion translocation through the channel.

-

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental aspects of this compound's function and the experimental workflows used to study it.

Caption: Dynamic equilibrium of this compound monomer dimerization to form a functional transmembrane channel.

Caption: Schematic of single-file ion and water transport through the this compound channel.

References

A Deep Dive into Gramicidin A: Cation Selectivity and Permeability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gramicidin (B1672133) A, a linear pentadecapeptide antibiotic, has long served as a quintessential model for understanding the biophysical principles of ion channels. Its well-defined structure and selective permeability to monovalent cations have made it an invaluable tool in membrane biophysics and drug development. This technical guide provides a comprehensive overview of the cation selectivity and permeability of the gramicidin A channel, detailing the quantitative data, experimental methodologies, and underlying mechanisms.

The this compound Channel: Structure and Function

This compound is a hydrophobic peptide composed of 15 alternating L- and D-amino acids.[1] In a lipid bilayer, two this compound monomers spontaneously dimerize in a head-to-head (N-terminus to N-terminus) fashion to form a transmembrane channel.[1] This dimer adopts a unique β-helical structure, creating a narrow pore approximately 4 Å in diameter and 26 Å in length.[2][3] The exterior of the channel is lined with hydrophobic amino acid side chains, allowing for stable integration within the lipid membrane, while the interior of the pore is lined by the polar peptide backbone carbonyl groups. This arrangement creates a hydrophilic pathway for the passage of monovalent cations and water molecules.[1] The channel is notably impermeable to anions and divalent cations.[2][4]

The alternating chirality of the amino acids is crucial for the formation of this helical structure. The channel is a dynamic entity, with the association and dissociation of the two monomers governing the opening and closing (gating) of the pore.[2]

Quantitative Analysis of Cation Permeability and Selectivity

The this compound channel exhibits a distinct selectivity for monovalent cations. This selectivity is not based on the binding affinity of the ions to the channel, but rather on the energetics of their translocation through the narrow pore. The process is characterized by a single-file transport mechanism, where ions and water molecules cannot pass each other within the channel's confines.[3]

Single-Channel Conductance

The permeability of the this compound channel to different cations is typically quantified by measuring its single-channel conductance (γ). This is a measure of the rate at which ions pass through the channel under a given electrochemical gradient and is usually expressed in picosiemens (pS). The conductance varies depending on the specific cation, its concentration, the applied voltage, and the composition of the lipid bilayer.

Below are tables summarizing single-channel conductance data for various monovalent cations under specific experimental conditions.

Table 1: Single-Channel Conductance of this compound for Alkali Metal Cations

| Cation | Concentration (M) | Applied Voltage (mV) | Lipid Bilayer | Conductance (pS) |

| Li⁺ | 0.5 | 70 | DPhPC | Value not specified, but lower than Na⁺ |

| Na⁺ | 1.0 | 100 | DPhPC/n-decane | ~28 |

| K⁺ | 1.0 | 100 | DPhPC/n-decane | ~40 |

| Rb⁺ | Not Specified | Not Specified | Erythrocyte membranes | Higher than K⁺ |

| Cs⁺ | 1.0 | 100 | DPhPC/n-decane | ~60-80 |

| Cs⁺ | 0.5 | 70 | DPhPC | Value not specified, but highest among alkali metals |

Source: Compiled from multiple studies. DPhPC: Diphytanoylphosphatidylcholine.

Table 2: Single-Channel Conductance for Other Monovalent Cations

| Cation | Concentration (M) | Applied Voltage (mV) | Lipid Bilayer | Conductance (pS) |

| H⁺ | Not Specified | Not Specified | Not Specified | Highest permeability |

| NH₄⁺ | 0.01 | 27 | Planar Lipid Bilayers | Higher than K⁺ |

| Hydrazinium | 0.01 | 27 | Planar Lipid Bilayers | Between K⁺ and Formamidinium |

| Formamidinium | 0.01 | 27 | Planar Lipid Bilayers | Between Hydrazinium and Na⁺ |

| Methylammonium | 0.01 | 27 | Planar Lipid Bilayers | Lower than Na⁺ |

Source: Compiled from multiple studies.

Cation Selectivity Sequence

Based on extensive experimental data from conductance and permeability measurements, the general selectivity sequence of the this compound channel for alkali metal cations is:

Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ [2]

For a broader range of monovalent cations, the sequence is:

H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺

It is important to note that obtaining precise and universally agreed-upon permeability ratios (e.g., PK+/PNa+) is challenging due to the strong dependence of these values on experimental conditions such as ion concentration, lipid environment, and temperature. However, at low ion concentrations (e.g., 10 mM), the permeability ratio and the conductance ratio for K⁺ and Na⁺ have been found to be approximately equal, suggesting that under these conditions, the channel is mostly unoccupied.[2]

Experimental Protocols for Measuring Permeability

The cation permeability of this compound channels is primarily investigated using electrophysiological techniques that allow for the measurement of ion currents through single or multiple channels reconstituted into artificial lipid bilayers.

Black Lipid Membrane (BLM) Technique

The Black Lipid Membrane (BLM), or planar lipid bilayer, technique is a foundational method for studying the electrical properties of ion channels. It involves forming a single lipid bilayer across a small aperture separating two aqueous compartments.

Experimental Workflow for BLM Recordings

Caption: Workflow for a single-channel recording experiment using the Black Lipid Membrane (BLM) technique.

Methodology Details:

-

Chamber and Aperture: A two-compartment chamber, typically made of Teflon, is used, separated by a thin partition with a small aperture (50-250 µm in diameter).

-

Lipid Solution: A common lipid solution is 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) dissolved in an organic solvent like n-decane.

-

Bilayer Formation: The lipid solution is "painted" across the aperture. The thinning of the lipid film into a bilayer is monitored by measuring the electrical capacitance across the membrane. A stable bilayer will have a high capacitance and resistance.

-

Gramicidin Incorporation: A dilute solution of this compound is added to one or both aqueous compartments. The hydrophobic peptide spontaneously inserts into the lipid leaflets.

-

Data Acquisition: A patch-clamp amplifier is used to apply a constant voltage across the bilayer and record the resulting picoampere-level currents. The opening and closing of individual gramicidin channels are observed as discrete, step-like changes in the current.

Perforated Patch-Clamp Technique

The perforated patch-clamp technique is a variation of the conventional patch-clamp method that allows for electrical access to the cell interior without dialyzing its contents. In the context of this compound, it is often used in its "perforated" mode where gramicidin itself is included in the patch pipette to form cation-selective pores in the cell membrane patch, thereby gaining electrical access to the cell.

Experimental Workflow for Perforated Patch-Clamp

Caption: Workflow for the gramicidin-perforated patch-clamp recording technique.

Methodology Details:

-

Pipette Solution: The recording pipette is filled with an internal solution that includes this compound.

-

Seal Formation: A high-resistance "gigaohm" seal is formed between the tip of the micropipette and the cell membrane.

-

Perforation: Over time, the gramicidin molecules in the pipette solution insert into the patch of membrane under the pipette tip, forming cation-permeable channels. This process is monitored by measuring the access resistance, which decreases as more channels form.

-

Recording: Once a stable, low access resistance is achieved, whole-cell currents can be recorded while preserving the intracellular concentration of anions and larger molecules.

Tracer Flux Assay (Conceptual Adaptation)

While less common for studying the fast kinetics of ion channels like this compound, tracer flux assays can, in principle, be adapted to measure ion permeability. This method typically involves measuring the movement of a radioactive or fluorescent tracer ion across a membrane.

Conceptual Workflow for a Tracer Flux Assay

Caption: Conceptual workflow for a tracer flux assay adapted for this compound in lipid vesicles.

Methodology Principles:

-

Vesicle System: Large unilamellar vesicles (LUVs) are prepared with this compound incorporated into their membranes.

-

Ion Gradient: The vesicles, containing a specific intravesicular solution, are placed in an external solution containing a tracer ion (e.g., a radioactive isotope like ²²Na⁺ or ⁸⁶Rb⁺).

-

Measurement: The influx or efflux of the tracer ion is measured over time by separating the vesicles from the external medium and quantifying the amount of tracer inside the vesicles.

Mechanism of Cation Selectivity and Permeation

The selectivity of the this compound channel arises from a combination of factors related to the energetics of ion dehydration and interaction with the channel lining.

Signaling Pathway of Ion Permeation

Caption: Simplified pathway of cation permeation through the this compound channel.

-

Dehydration Energy: For a cation to enter the narrow pore, it must shed some of its hydrating water molecules. The energy required for this dehydration is a critical determinant of selectivity. Ions with lower dehydration energies can enter the channel more readily.

-

Interaction with Carbonyl Oxygens: Inside the channel, the partially dehydrated cation interacts with the polar carbonyl oxygens of the peptide backbone. These interactions compensate for the loss of hydration energy. The geometry of the channel is such that it provides a favorable environment for monovalent cations of a certain size.

-

Single-File Transport: The narrowness of the pore dictates that ions and a file of about six to seven water molecules move in a concerted, single-file manner.[3] This cooperative movement is a hallmark of transport through the gramicidin channel.

-

Exclusion of Anions and Divalent Cations: Anions are repelled by the electronegative environment created by the carbonyl oxygens. Divalent cations, with their much higher hydration energies and larger hydrated radii, are unable to effectively shed their water shell to enter the narrow pore and can even block the channel.[2]

Conclusion

This compound remains a powerful and elegant model system for elucidating the fundamental principles of ion channel function. Its well-characterized structure, coupled with its distinct cation selectivity and permeability, provides a robust platform for experimental and computational investigations. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the intricate biophysics of this model channel and to apply these insights to the study of more complex biological ion channels and their modulation by therapeutic agents.

References

- 1. Comparison of the this compound potassium/sodium permeability and single channel conductance ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The permeation properties of small organic cations in this compound channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Influence of Membrane Thickness on Gramicidin A Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gramicidin (B1672133) A (gA), a pentadecapeptide antibiotic, forms simple, well-characterized ion channels, making it an exemplary model for studying the fundamental principles of lipid-protein interactions.[1] The function of these channels is exquisitely sensitive to the physical properties of the host lipid bilayer, particularly its hydrophobic thickness. The primary mechanism governing this sensitivity is the principle of hydrophobic mismatch , which describes the energetic consequences of any disparity between the hydrophobic length of a transmembrane protein and the hydrophobic thickness of the surrounding lipid bilayer.[1][2][3] This guide provides a detailed examination of how membrane thickness modulates gA channel properties, presents the experimental methodologies used for these investigations, and summarizes key quantitative findings to inform future research and drug development efforts.

The Principle of Hydrophobic Mismatch

The functional gramicidin A channel is a dimer formed by the head-to-head association of two gA monomers, one from each leaflet of the lipid bilayer.[2][4] This dimeric channel has a fixed hydrophobic length of approximately 22 Å to 26 Å.[1][2] Most biological and model membranes have a hydrophobic thickness that exceeds this length, typically ranging from 30 Å to 50 Å.[2] This difference creates a hydrophobic mismatch, forcing the lipid bilayer to deform—thinning locally around the channel—to ensure that the hydrophobic core of the membrane remains shielded from the aqueous environment.[2][5]

This deformation incurs an energetic cost, known as the bilayer deformation energy (ΔGdef).[2] The magnitude of this energy penalty is a primary factor governing the stability and kinetics of the gA channel.[1] Consequently, any factor that alters membrane thickness, such as lipid acyl chain length or the presence of membrane-active compounds, will directly influence channel function by modulating this deformation energy.[1][6]

Caption: Hydrophobic mismatch between a gA dimer and a thicker lipid bilayer.

Impact of Membrane Thickness on Channel Properties

The energetic cost of bilayer deformation directly modulates the equilibrium between the monomeric and dimeric states of this compound. This impacts three key functional parameters: channel lifetime, formation rate, and single-channel conductance.

Channel Lifetime (τ)

Channel lifetime, or the average duration of the open state, is the most dramatically affected parameter. It is a direct measure of the stability of the gA dimer.

-

Relationship: There is a strong inverse correlation between membrane thickness and channel lifetime. A greater hydrophobic mismatch (in thicker membranes) increases the deformation energy, which imposes a disjoining force on the two monomers, destabilizing the dimer and sharply reducing its lifetime.[1][7][8]

-

Mechanism: The dissociation rate constant (kD) of the dimer increases significantly with the acyl chain length of the membrane lipids.[7] As the channel lifetime (τ) is the reciprocal of this rate constant (τ = 1/kD), the lifetime decreases.

-

Stretch Activation/Inactivation: The response of gA to mechanical stress is also dependent on membrane thickness. In thinner membranes, membrane stretch can activate the channel, while in thicker membranes, the same stress leads to inactivation.[1][9]

Channel Formation Rate (f)

The rate at which gA monomers associate to form conducting dimers is also governed by the energy barrier of membrane deformation.

-

Relationship: The channel formation rate decreases as membrane thickness increases.

-